![molecular formula C12H16N2O2S B2633796 1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one CAS No. 2199902-00-4](/img/structure/B2633796.png)
1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one
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Description
Scientific Research Applications
Ring-Opening Reactions
1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one may be involved in ring-opening reactions, similar to other cyclopropane derivatives. For instance, trans-2-Aroyl-3-aryl-cyclopropane-1,1-dicarboxylates, when treated with hydrazines, undergo a nucleophilic ring-opening reaction forming dihydropyrazoles or cyclopropane-fused pyridazinones with complete regio- and diastereoselectivity (Sathishkannan et al., 2017).
Synthesis of Dihydropyrazolones
Similarly, 4-(1H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one, a compound structurally related to 1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one, was synthesized via ring-switching hydrazinolysis, demonstrating the potential versatility of these compounds in synthesizing diverse structures (Holota et al., 2018).
Cascade Reactions Involving Cyclopropanes
Cyclopropyl derivatives are also known to be involved in cascade reactions, like the synthesis of 5,6-dihydropyran-2-ones from cyclopropyl aryl ketones and alpha-ketoesters, indicating the potential of 1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one in complex reaction pathways (Yang & Shi, 2005).
Cycloaddition Reactions
Cyclopropyl groups are reactive sites in 1,3-dipolar cycloaddition reactions, which are useful for synthesizing biologically relevant compounds, highlighting the potential of cyclopropyl derivatives in medicinal chemistry and drug design (Filatov et al., 2019).
properties
IUPAC Name |
1-cyclopropyl-3-(thian-4-yloxy)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-12-11(16-10-3-7-17-8-4-10)13-5-6-14(12)9-1-2-9/h5-6,9-10H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIZQQSCWKFTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C(C2=O)OC3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one |
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